molecular formula C17H24ClNO3 B2680491 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- CAS No. 942142-74-7

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-

Cat. No. B2680491
CAS RN: 942142-74-7
M. Wt: 325.83
InChI Key: ADRSZIQSSXPARX-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a research chemical . It has a chemical formula of C17H24ClNO3 and a molecular weight of 325.83 g/mol . The compound is also known as SMB14274 .


Molecular Structure Analysis

The compound’s structure can be represented by the SMILES string: CC©©OC(=O)N1CCCC@HC@HCl)O .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 325.83 g/mol . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Modification

  • This compound and its derivatives have been utilized in the synthesis of various chemicals, with a focus on producing esters and related compounds. For instance, Prostakov et al. (1970) explored the methyl ester of a related hydroxy acid, converting it into substituted pyridine, showcasing the compound's utility in synthesizing complex heterocyclic structures (Prostakov et al., 1970).

Applications in Radiopharmaceuticals

  • This compound has also been employed in the synthesis of tritium-labeled compounds, such as (±)-1-[2-(Triphenyl[3H]methoxy)ethyl]-3-piperidinecarboxylic acid. Schirrmacher et al. (2000) used this in research related to GABA transporter substances, indicating its relevance in neurochemical studies (Schirrmacher et al., 2000).

Reactivity Studies

  • The compound's derivatives have been a subject of reactivity studies. For example, Ibenmoussa et al. (1998) reported on the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, shedding light on the compound's potential as a synthetic intermediate in pharmacological and other applications (Ibenmoussa et al., 1998).

Structural Analysis

  • The spatial structures of isomeric esters related to this compound have been established, as detailed by Turchin et al. (1969). Such studies are crucial in understanding the conformational dynamics of these compounds and their potential applications in synthesis and design of new molecules (Turchin et al., 1969).

Safety and Hazards

The compound is intended for research use only and is not for human or veterinary use . There is no hazardous surcharge associated with this product .

properties

IUPAC Name

tert-butyl (3R)-3-[(R)-(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13,15,20H,5,7,9,11H2,1-3H3/t13-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRSZIQSSXPARX-HIFRSBDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)[C@H](C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-

Synthesis routes and methods

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CC(C)(C)OC(=O)N1CCCC(C(O)c2cccc(Cl)c2)C1

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